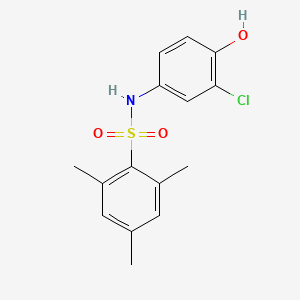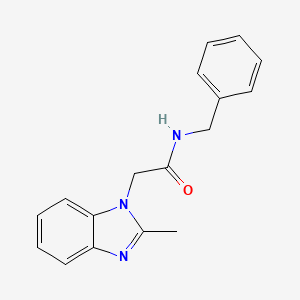
4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one, also known as indole-3-butyrylacetone, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one is not fully understood. However, research has shown that the compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce the expression of genes involved in apoptosis.
Biochemical and Physiological Effects
Studies have shown that 4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell proliferation, and reduce the expression of certain genes involved in inflammation. Additionally, the compound has been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one in lab experiments is its high potency and specificity towards cancer cells. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are numerous future directions for research on 4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one. One potential direction is to optimize the synthesis method to produce higher yields of the compound with improved solubility in water. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer therapy. Other potential future directions include exploring the compound's potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one involves the reaction of 4-(1-acetyl-1H-indol-3-yl)-3-buten-2-oneyric acid with acetic anhydride in the presence of a catalyst. This method has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications is in the field of cancer research. Research has shown that the compound has anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
(E)-4-(1-acetylindol-3-yl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)7-8-12-9-15(11(2)17)14-6-4-3-5-13(12)14/h3-9H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTIGHQAQCJFGF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CN(C2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(1-acetylindol-3-yl)but-3-en-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
![N-benzyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5878332.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoic acid](/img/structure/B5878337.png)
![3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5878349.png)
![3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
![3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid](/img/structure/B5878364.png)
![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)





![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)
